molecular formula C22H23FN2O2 B4613456 N-[1-(1-azepanylcarbonyl)-2-(4-fluorophenyl)vinyl]benzamide

N-[1-(1-azepanylcarbonyl)-2-(4-fluorophenyl)vinyl]benzamide

Cat. No.: B4613456
M. Wt: 366.4 g/mol
InChI Key: PYFDSOUMBRLRKP-SILNSSARSA-N
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Description

N-[1-(1-azepanylcarbonyl)-2-(4-fluorophenyl)vinyl]benzamide is a useful research compound. Its molecular formula is C22H23FN2O2 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.17435614 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Synthesis of Fluorinated Heterocycles

Research has demonstrated the utility of N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors in the synthesis of fluorinated heterocycles. The unique electrophilic reactivity endowed by the fluorine atoms at the β-position of the enamide moiety facilitates the formation of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones via nucleophilic vinylic substitution reactions (Meiresonne et al., 2015).

Rh(III)-Catalyzed C–H Activation

Vinylcarbenoids are utilized as three-carbon components in Rh(III)-catalyzed C–H activation and [4 + 3] cycloaddition with benzamides to access azepinones. This process is notable for its simple starting materials, mild reaction conditions, and high efficiency, showcasing a pathway for synthesizing complex nitrogen-containing heterocycles (Cui et al., 2013).

Medicinal Chemistry

Histone Deacetylase Inhibition

A synthetic benzamide derivative, MS-27-275, has shown potent activity as an inhibitor of histone deacetylase (HDA), exhibiting significant antitumor efficacy in vivo against various human tumors. MS-27-275 induces hyperacetylation of nuclear histones and affects cell cycle distribution, highlighting its potential as a novel chemotherapeutic strategy (Saito et al., 1999).

Protease Inhibition

Studies on vinyl sulfones and other Michael acceptors have explored their use as irreversible inhibitors for serine, cysteine, and threonine proteases, indicating their potential applications in designing therapeutic agents targeting these enzymes (Powers et al., 2002).

Materials Science

Security Inks and Fluorescent Sensors

The development of half-cut cruciform molecules exhibiting morphology-dependent fluorochromism has potential applications in security inks and fluorescent materials. These compounds demonstrate reversible color changes under mechanical force or pH stimuli, useful for creating responsive materials (Lu & Xia, 2016).

Star Polymers with Aromatic Polyamide Arms

The synthesis of star polymers consisting of well-defined aromatic polyamide arms via a core cross-linking method represents a novel approach in polymer chemistry. These materials could find applications in various advanced materials due to their unique structural and functional properties (Ohishi et al., 2010).

Properties

IUPAC Name

N-[(Z)-3-(azepan-1-yl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c23-19-12-10-17(11-13-19)16-20(22(27)25-14-6-1-2-7-15-25)24-21(26)18-8-4-3-5-9-18/h3-5,8-13,16H,1-2,6-7,14-15H2,(H,24,26)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFDSOUMBRLRKP-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)/C(=C/C2=CC=C(C=C2)F)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-azepanylcarbonyl)-2-(4-fluorophenyl)vinyl]benzamide
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